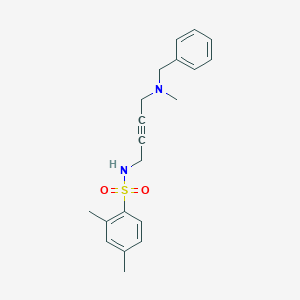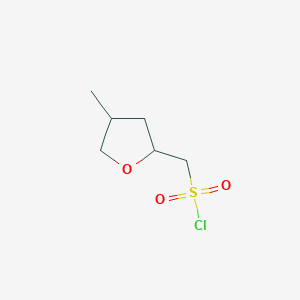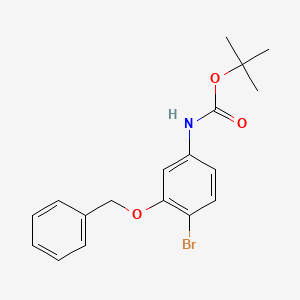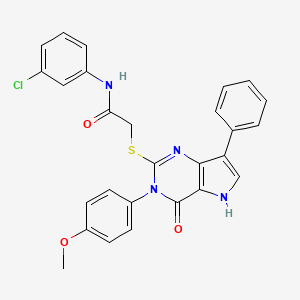
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with complex structures like 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves multistep synthetic routes, starting from simpler precursors and employing strategic functional group transformations. For example, the synthesis of related pyrrolidin-2-ones and pyridazin-3-ones often utilizes intramolecular cyclization, nucleophilic substitution reactions, and the introduction of various functional groups to achieve the desired complex molecule (Kavina et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is often confirmed using techniques like single-crystal X-ray diffraction, which allows for precise determination of the molecular geometry and the identification of intra- and intermolecular interactions critical to the stability and reactivity of the molecule. Such analyses are crucial for understanding the compound's chemical behavior (Nayak et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of compounds with pyrrolidin and pyridazin rings often involves interactions at their functional groups, such as amide, oxo, and phenyl groups. These reactions can include nucleophilic attacks, electrophilic substitutions, and the formation of hydrogen bonds, which are pivotal in determining their biological activity and chemical stability. Investigations into these reactions provide insights into how such compounds can be further functionalized or modified for specific applications (Galeazzi et al., 1996).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, solubility, and crystal structure, are fundamentally linked to their molecular structure. These properties influence the compound's applicability in different chemical and pharmaceutical contexts, affecting its formulation, stability, and delivery in a drug development scenario. Techniques such as thermogravimetric analysis, differential thermal analysis, and spectroscopic methods are employed to elucidate these properties (Lukose et al., 2015).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for their application in synthesis and potential drug development. Studies focusing on these aspects can provide valuable information on how to manipulate these compounds for specific purposes, enhancing their reactivity or stability as needed (Palamarchuk et al., 2019).
科学的研究の応用
Chemical Synthesis and Compound Development
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is involved in the synthesis and development of various chemical entities with potential pharmacological activities. Research has explored its utility in creating novel chemical structures with varied biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. Notably, the pyridazino(4,5-b)indole-1-acetamide compounds, synthesized for their pharmacological activities, incorporate similar structural motifs to this compound, demonstrating its relevance in the discovery of new therapeutic agents (Habernickel, 2002).
Advancements in Organic Synthesis
The compound's structure has been utilized in the advancement of organic synthesis techniques, particularly in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This area of research shows the compound's role in facilitating the development of previously unknown derivatives through nucleophilic substitution reactions, highlighting its importance in expanding the toolkit for organic chemists and contributing to the synthesis of complex organic molecules (Palamarchuk et al., 2019).
Pharmacological Potential
Exploratory studies into the pharmacological potential of derivatives related to this compound have revealed a range of activities. This includes investigations into novel pyridazin-3-one derivatives for their utility in synthesizing fused azines, demonstrating the compound's contribution to the development of new pharmacophores with potential therapeutic applications (Ibrahim & Behbehani, 2014). Furthermore, the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives via dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides indicates the compound's role in generating new chemical entities with potential biological importance (Kavina et al., 2018).
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-15(23)7-6-13(19-20)11-4-2-3-5-12(11)18-14(22)10-21-16(24)8-9-17(21)25/h2-7H,8-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGZMWPNYXZYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)
![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)


![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)